molecular formula C3H8O4S4 B561624 1,1-Methanediyl bismethanethiosulfonate CAS No. 22418-52-6

1,1-Methanediyl bismethanethiosulfonate

Cat. No.: B561624
CAS No.: 22418-52-6
M. Wt: 236.333
InChI Key: UAENLQQCHKCYJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,1-Methanediyl bismethanethiosulfonate (MBTS) primarily targets sulfhydryl groups in biological molecules . These targets play crucial roles in maintaining the structure and function of proteins and enzymes.

Mode of Action

MBTS acts as a sulfhydryl cross-linking reagent . It interacts with its targets by forming covalent bonds with the sulfhydryl groups, leading to the cross-linking of these groups. This interaction can induce conformational changes in the target molecules, potentially altering their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Methanediyl bismethanethiosulfonate can be synthesized through various synthetic routes. One common method involves the reaction of methanesulfonyl chloride with sodium sulfide, followed by oxidation . The reaction conditions typically include:

    Temperature: Controlled to avoid decomposition.

    Solvent: Often conducted in an organic solvent like dichloromethane.

    Catalysts: May require specific catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Methanediyl bismethanethiosulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, thiols, and various substituted organic compounds .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

bis(methylsulfonylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSDVHMSSISWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233340
Record name Methanesulfonothioic acid, S1,S1′-methylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22418-52-6
Record name Methanesulfonothioic acid, S1,S1′-methylene ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22418-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonothioic acid, S1,S1′-methylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

A: 1,1-Methanediyl bismethanethiosulfonate ((MTS)2-1) is a homobifunctional, thiol-specific crosslinker that targets cysteine residues in proteins. It forms disulfide bonds with cysteine residues that are in close proximity, effectively "crosslinking" them. [, , ] This crosslinking can have various downstream effects depending on the protein targeted:

  • Inhibition of protein function: Crosslinking can lock a protein into a specific conformation, preventing conformational changes essential for its function. This has been observed with the lactose permease of Escherichia coli, where crosslinking specific cysteine residues inhibits lactose transport. []
  • Stabilization of protein complexes: (MTS)2-1 can be used to stabilize interactions between proteins that exist as oligomers. This has been demonstrated with the human proton-coupled folate transporter (PCFT), where (MTS)2-1 helped identify the presence of PCFT dimers and higher order oligomers. []
  • Mapping protein structure: By systematically introducing cysteine residues into a protein and using (MTS)2-1 to identify which residues are close enough to crosslink, researchers can gain insights into the three-dimensional structure of the protein. []

    A: Yes, (MTS)2-1 can be valuable for studying the functional consequences of protein oligomerization. In the research on the human proton-coupled folate transporter (PCFT), researchers used (MTS)2-1 to identify PCFT existing as dimers, trimers, and tetramers. [] They further observed a "dominant-positive" phenotype when co-expressing wild-type PCFT with an inactive mutant, suggesting functional cooperation between PCFT monomers within an oligomeric complex. [] This highlights the utility of (MTS)2-1 in not only identifying oligomers but also investigating their functional significance.

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